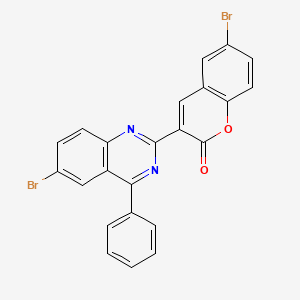![molecular formula C26H24N4O4S2 B2844369 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 670272-88-5](/img/structure/B2844369.png)
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a sulfamoyl group (-SO2NH2), and an acetamide group (CH3CONH2). It also features a quinoline backbone, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Common reactions might include nucleophilic substitution, condensation, and various forms of cyclization.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important factors include the hybridization of the carbon atoms, the presence of aromatic systems, and the stereochemistry at any chiral centers.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions with nucleophiles, and the sulfamoyl group could potentially be hydrolyzed under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its spectral properties (e.g., IR, NMR, UV-Vis).Aplicaciones Científicas De Investigación
Structural Aspects and Properties
The research on isoquinoline derivatives, such as the amide-containing compounds studied by Karmakar, Sarma, and Baruah (2007), reveals insights into the structural aspects and properties of these chemical entities. These compounds exhibit unique behaviors when treated with different mineral acids, leading to the formation of gels or crystalline solids, depending on the acid used. The study highlights the influence of non-planar and planar anions on the gelation process and the formation of crystalline salts. The interaction with guest molecules like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene results in host–guest complexes with enhanced fluorescence emission, showcasing potential applications in materials science, especially in the development of fluorescent materials. The structural characterization of these compounds contributes to a deeper understanding of their potential scientific applications beyond their molecular properties (Karmakar, Sarma, & Baruah, 2007).
Synthetic Routes and Reactivity
The work by Wenpeng and colleagues (2014) describes a new and practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, showcasing the compound's versatility in chemical synthesis. This study not only provides a novel approach to synthesizing such complex molecules but also opens the door to exploring their reactivity and potential applications in various fields of chemical research, including the development of new pharmaceuticals, materials, and chemical processes (Wenpeng et al., 2014).
Luminescent Materials and Corrosion Inhibitors
Research by Marae and colleagues (2022) explores dihydrothieno[2,3-c] isoquinolines as potential luminescent materials and corrosion inhibitors. This study demonstrates the multifunctional nature of isoquinoline derivatives, highlighting their utility in developing new luminescent materials with potential applications in optoelectronics and as corrosion inhibitors in materials science. The photophysical characteristics and corrosion inhibition properties of these compounds provide a foundation for their use in protective coatings and in the design of functional materials with enhanced durability and performance (Marae et al., 2022).
Safety And Hazards
Without specific information, it’s hard to assess the safety and hazards of this compound. As a general rule, compounds with functional groups like cyano and sulfamoyl should be handled with care, as they can be harmful or toxic.
Direcciones Futuras
Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its behavior in biological systems.
Please note that this is a very general analysis based on the limited information available. For a more detailed and accurate analysis, please consult with a professional chemist or a reliable source.
Propiedades
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S2/c1-26(2)12-20-24(21(31)13-26)23(16-6-4-3-5-7-16)19(14-27)25(30-20)35-15-22(32)29-17-8-10-18(11-9-17)36(28,33)34/h3-11H,12-13,15H2,1-2H3,(H,29,32)(H2,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYCCLDNBHAGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C#N)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)
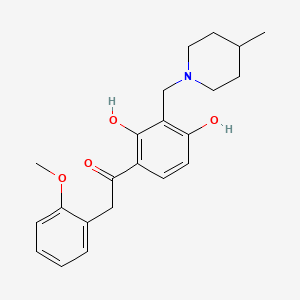
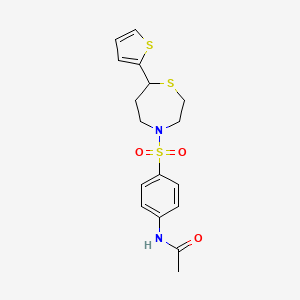
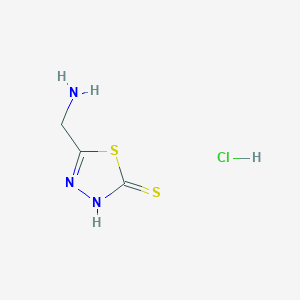
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
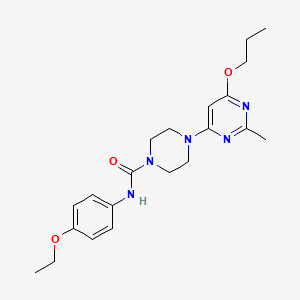
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)
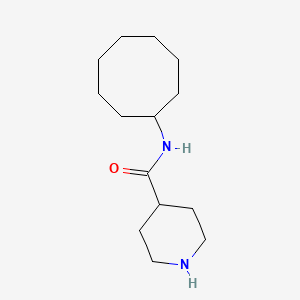
![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)
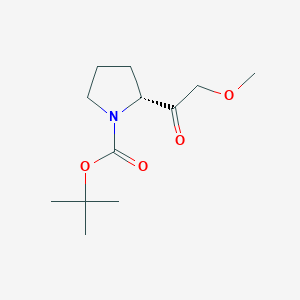
![4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid](/img/structure/B2844303.png)
![N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide](/img/structure/B2844304.png)
